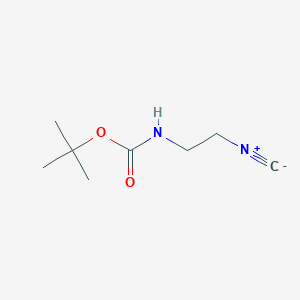
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane” is a chemical compound with the CAS Number: 33619-78-2 . It has a molecular weight of 337.89 .
Molecular Structure Analysis
The IUPAC name for this compound is 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane . The InChI code for this compound is 1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 .
Scientific Research Applications
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane is a chemical compound with the molecular formula C5H4Br2F6 . It has a molecular weight of 337.89 . This compound is typically used in the field of chemistry, particularly in the synthesis of other compounds .
For example, one study reports the synthesis of various new derivatives based on a similar compound, 5-aryl-2-bromo-3-hexylthiophene, with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction . This method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions . The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition, and anti-thrombolytic activities .
-
Dibromoalkane Synthesis by Dibromination : This process involves the synthesis of dibromoalkanes from alkenes, alkynes, and ketones. The combination of DMSO and oxalyl bromide is used as a brominating reagent. This method offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .
-
Preparation of Semiconducting Molecules : A similar compound, 3,3’-Dibromo-2,2’-bithiophene, is used as a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers. These find applications in a variety of organic electronic and optoelectronic devices, including organic field-effect transistors, chemical sensors, and organic solar cells .
-
Enantioseparation of Dibromo Compounds : In this field, the most studied and applied interactions based on σ-hole are halogen (XB) and chalcogen (ChB) bonds involving atoms of groups VII (Cl, Br, I) and VI (S, Se, Te), respectively .
-
Dibromoalkane Synthesis by Dibromination : This process involves the synthesis of dibromoalkanes from alkenes, alkynes, and ketones. The combination of DMSO and oxalyl bromide is used as a brominating reagent. This method offers mild conditions, low cost, short reaction times, and provides dibromides and α-bromoketones in excellent yields .
-
Preparation of Semiconducting Molecules : A similar compound, 3,3’-Dibromo-2,2’-bithiophene, is used as a key intermediate for the preparation of semiconducting molecules, oligothiophenes, and polymers. These find applications in a variety of organic electronic and optoelectronic devices, including organic field-effect transistors, chemical sensors, and organic solar cells .
-
Enantioseparation of Dibromo Compounds : In this field, the most studied and applied interactions based on σ-hole are halogen (XB) [ 15] and chalcogen (ChB) [ 16] bonds involving atoms of groups VII (Cl, Br, I) and VI (S, Se, Te), respectively .
Safety And Hazards
properties
IUPAC Name |
1,5-dibromo-2,2,3,3,4,4-hexafluoropentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2F6/c6-1-3(8,9)5(12,13)4(10,11)2-7/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMSMXOXREPKYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CBr)(F)F)(F)F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374140 |
Source


|
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.88 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2,2,3,3,4,4-hexafluoropentane | |
CAS RN |
33619-78-2 |
Source


|
| Record name | 1,5-dibromo-2,2,3,3,4,4-hexafluoropentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 33619-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)







